molecular formula C6H6N4O B1460582 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine CAS No. 7152-19-4

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Cat. No.: B1460582
CAS No.: 7152-19-4
M. Wt: 150.14 g/mol
InChI Key: WGBRHUINONWPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67127. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Given its structural similarity to pyrimidine, it may interact with its targets through hydrogen bonding or other non-covalent interactions, leading to changes in the biological activity of these targets .

Pharmacokinetics

Its solubility in aqueous base and dmso suggests that it may have reasonable bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the solubility and stability of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. It is soluble in aqueous base and DMSO , suggesting that it may be stable in a range of biological environments.

Biochemical Analysis

Biochemical Properties

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including those involved in nucleotide synthesis and metabolism. The compound’s ability to form hydrogen bonds and its structural similarity to natural pyrimidines enable it to act as a substrate or inhibitor for specific enzymes. For instance, it can inhibit the activity of certain pyrimidine biosynthesis enzymes, thereby affecting the overall nucleotide pool within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interfering with nucleotide synthesis pathways, leading to changes in the availability of essential metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound’s ability to mimic natural pyrimidines allows it to integrate into nucleotide synthesis pathways, thereby influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes effectively. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and induction of apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis and metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, affecting the overall metabolic flux and levels of key metabolites. The compound’s ability to mimic natural pyrimidines allows it to integrate into these pathways, thereby influencing cellular metabolism and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s hydrophilic nature allows it to be transported efficiently within the aqueous environment of the cell, ensuring its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes involved in nucleotide synthesis. Additionally, it may be directed to specific organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell .

Biological Activity

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine (CAMP) is a pyrimidine derivative recognized for its significant biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

CAMP is characterized by the following structural features:

  • Molecular Formula : C5_5H7_7N5_5O
  • Molecular Weight : Approximately 125.13 g/mol
  • Functional Groups : Cyano group at the 2-position, amino group at the 2-position, hydroxy group at the 4-position, and methyl group at the 6-position.

Biological Activities

CAMP exhibits a range of biological activities:

  • Antimicrobial Properties : Studies indicate that CAMP has notable antimicrobial effects against various bacterial strains. Its structure allows it to interact with microbial enzymes, inhibiting their function and growth .
  • Anticancer Potential : Research has shown that CAMP can influence cell signaling pathways associated with cancer progression. It modulates gene expression related to apoptosis and cell cycle regulation, potentially making it a candidate for anticancer therapies .
  • Inhibition of Nitric Oxide Production : CAMP has been studied for its ability to suppress nitric oxide (NO) production in immune-activated cells, indicating potential anti-inflammatory properties .

The biological activity of CAMP primarily stems from its ability to interact with various enzymes involved in nucleotide metabolism. Its structural similarity to natural pyrimidines allows it to act as both a substrate and an inhibitor for key enzymes such as:

  • Dihydroorotate Dehydrogenase
  • Thymidylate Synthase

These interactions can lead to alterations in nucleotide pools within cells, impacting cellular metabolism and gene expression .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of CAMP against several bacterial strains. The results were quantified using Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus15
P. aeruginosa30

The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that CAMP reduced cell viability at concentrations ranging from 10 to 100 µM. The effects were dose-dependent:

Concentration (µM)Cell Viability (%)
1085
5060
10030

These findings suggest that higher concentrations of CAMP may induce apoptosis in cancer cells .

Pharmacokinetics and Dosage Effects

CAMP's pharmacokinetic profile indicates good solubility in aqueous solutions and DMSO, facilitating its use in various experimental settings. Dosage studies in animal models have shown that lower doses (up to 50 mg/kg) exhibit minimal toxicity while effectively modulating cellular processes. However, higher doses can lead to adverse effects such as metabolic disruptions and increased apoptosis rates .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Research has indicated that derivatives of 2-cyanoamino-4-hydroxy-6-methylpyrimidine exhibit significant antimicrobial properties. For instance, riboswitch ligand analogs derived from this compound can selectively inhibit guanine-related metabolic pathways, demonstrating potential as antimicrobial agents against various pathogens .

1.2 Antiviral Properties
The compound has been studied for its antiviral effects, particularly in inhibiting viral replication. Its structural properties allow it to interact with viral RNA, making it a candidate for further development in antiviral therapies .

1.3 Cancer Research
Studies have shown that pyrimidine derivatives can act as inhibitors of cancer cell proliferation. The ability of this compound to modulate specific signaling pathways makes it a subject of interest in cancer research .

Agricultural Applications

2.1 Pesticide Development
One of the primary applications of this compound is its role as an intermediate in the synthesis of pesticides. The compound is utilized in the formulation of fungicides and insecticides, including products like pirimiphos-methyl and pirimiphos-ethyl . This application highlights its importance in agricultural chemistry.

2.2 Herbicide Formulations
Research has indicated that compounds derived from this compound can be effective in herbicide formulations, offering selective action against unwanted vegetation while minimizing harm to crops .

Material Science Applications

3.1 Supramolecular Chemistry
The compound has been employed in the development of supramolecular polymers. These materials exhibit unique properties such as thermoresponsiveness and conductivity when combined with multi-walled carbon nanotubes (MWCNTs) . This application is particularly relevant for flexible electronic devices.

3.2 Conductive Materials
Recent studies have focused on integrating this compound into conductive elastomers, which are crucial for the advancement of smart materials used in sensors and other electronic applications .

Data Table: Summary of Applications

Application AreaSpecific UseReference
PharmaceuticalsAntimicrobial agents
Antiviral therapies
Cancer cell proliferation inhibitors
AgricultureIntermediate for pesticides
Herbicide formulations
Material ScienceSupramolecular polymers
Conductive elastomers

Case Studies

Case Study 1: Antimicrobial Properties
A study published in PLoS Pathogens explored the efficacy of riboswitch ligands derived from this compound against Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting potential for clinical applications in treating bacterial infections .

Case Study 2: Pesticide Development
A patent filed for the synthesis of pesticides highlighted the utility of this compound as a key intermediate. The developed compounds showed enhanced efficacy against common agricultural pests, demonstrating the compound's relevance in modern agriculture .

Properties

IUPAC Name

(4-methyl-6-oxo-1H-pyrimidin-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)8-3-7/h2H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBRHUINONWPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30991997
Record name (4-Hydroxy-6-methylpyrimidin-2(1H)-ylidene)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30991997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7152-19-4
Record name NSC67127
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Hydroxy-6-methylpyrimidin-2(1H)-ylidene)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30991997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7152-19-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-cyanoamino-4-hydroxy-6-methylpyrimidine in the synthesis of antimalarial agents?

A1: this compound serves as a crucial building block in the synthesis of various benzimidazole and imidazo[4,5-b]pyridine derivatives, which exhibit antimalarial activity []. The compound's structure allows for its reaction with o-phenylenediamines to form 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)amino]-benzimidazoles or with 2,3-diaminopyridine to form 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)amino]-1H-imidazo[4,5-b]pyrimidine. These intermediates are then further modified to introduce various substituents, ultimately leading to the development of potent antimalarial compounds.

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